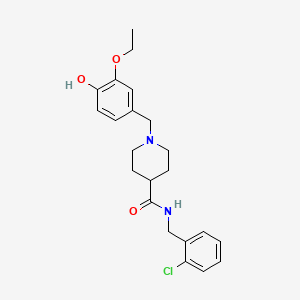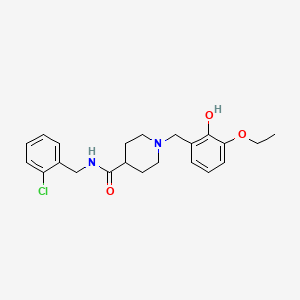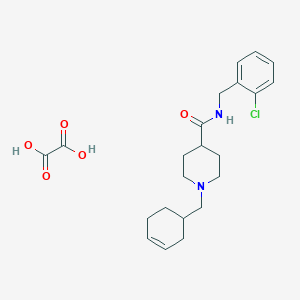
N-(2-chlorobenzyl)-1-(3-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide oxalate
Vue d'ensemble
Description
N-(2-chlorobenzyl)-1-(3-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide oxalate is a chemical compound used in scientific research for its potential therapeutic properties. It is a white crystalline powder with a molecular formula of C24H31ClN2O · C2H2O4.
Mécanisme D'action
The exact mechanism of action of N-(2-chlorobenzyl)-1-(3-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide oxalate is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. These actions may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects. It has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-chlorobenzyl)-1-(3-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide oxalate in lab experiments is its potential therapeutic properties. It may be useful in studying the underlying mechanisms of certain psychiatric disorders and drug addiction. One limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret results.
Orientations Futures
There are several future directions for the study of N-(2-chlorobenzyl)-1-(3-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide oxalate. One direction is to further investigate its potential therapeutic properties and the underlying mechanisms of action. Another direction is to study its potential use in combination with other drugs for the treatment of psychiatric disorders and drug addiction. Additionally, further research is needed to determine its safety and efficacy in humans.
In conclusion, this compound is a chemical compound with potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and safety in humans.
Applications De Recherche Scientifique
N-(2-chlorobenzyl)-1-(3-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide oxalate has been studied for its potential therapeutic properties. It has been shown to have antipsychotic, anxiolytic, and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(cyclohex-3-en-1-ylmethyl)piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2O.C2H2O4/c21-19-9-5-4-8-18(19)14-22-20(24)17-10-12-23(13-11-17)15-16-6-2-1-3-7-16;3-1(4)2(5)6/h1-2,4-5,8-9,16-17H,3,6-7,10-15H2,(H,22,24);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBWJJMDWDAYLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCC(CC2)C(=O)NCC3=CC=CC=C3Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




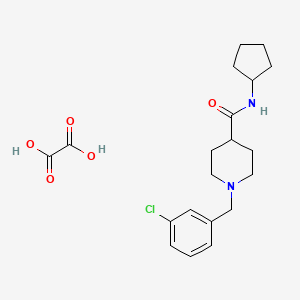
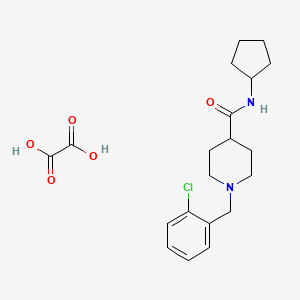
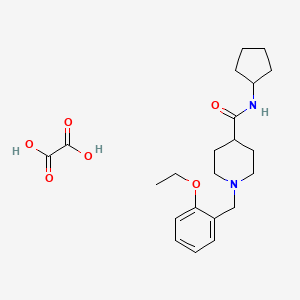
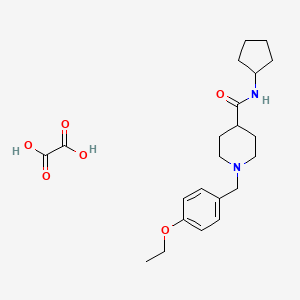
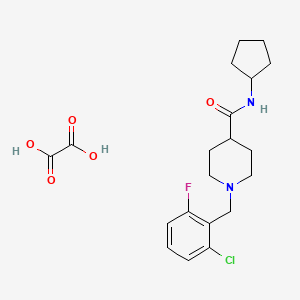
![1-[4-(benzyloxy)-3-methoxybenzyl]-N-cyclopentyl-4-piperidinecarboxamide oxalate](/img/structure/B3949522.png)
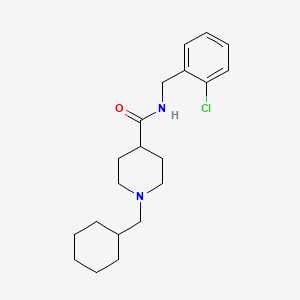
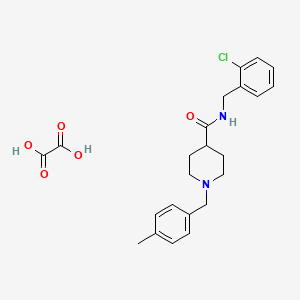
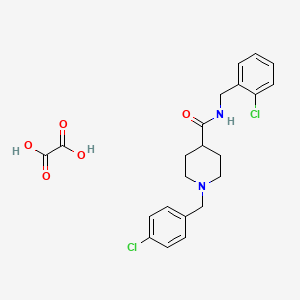
![N-(2-chlorobenzyl)-1-[(3-methyl-2-thienyl)methyl]-4-piperidinecarboxamide oxalate](/img/structure/B3949552.png)

